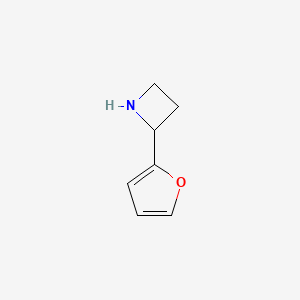

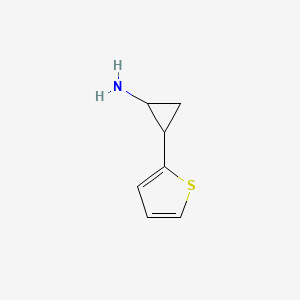

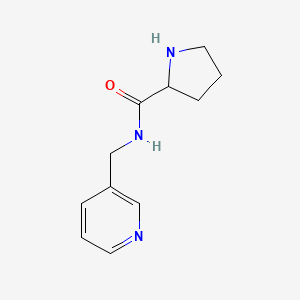

2-(Furan-2-yl)azetidine

説明

Molecular Structure Analysis

The molecular structure of 2-(Furan-2-yl)azetidine can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the geometrical and vibrational properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, its melting point, boiling point, and density can be determined .科学的研究の応用

Pharmaceutical Applications

Synthetic Intermediates in Drug Development : 2-(Furan-2-yl)azetidine derivatives have been synthesized and investigated for their potential antimicrobial and antioxidant activities. These compounds are characterized by their ability to act as intermediates in the synthesis of pharmacologically active molecules. The study conducted by Devi et al. (2010) synthesizes a range of Schiff bases and azetidione derivatives from this compound, revealing their significant antimicrobial and antioxidant properties (Devi, Ramaiah, Roopa, & Vaidya, 2010).

Anticancer and Antimitotic Activities : A study explored the structures of azetidin-2-ones based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core, highlighting derivatives including the 3-(furan-2-yl) variant. These compounds demonstrate antimitotic properties, suggesting their potential utility in cancer treatment research (Twamley, O’Boyle, & Meegan, 2020).

Material Science and Organic Synthesis

Synthetic Methodologies : The atom-economical and metal-free synthesis of multisubstituted furans from intramolecular aziridine ring opening represents a novel approach in organic synthesis. This methodology emphasizes the role of azetidine and furan derivatives in developing environmentally friendly synthetic routes (Yadav, Jeong, & Ha, 2017).

Building Blocks for Heterocyclic Compounds : Azetidine derivatives, including those derived from furan, are highlighted for their role as building blocks in the synthesis of heterocyclic compounds. These entities are crucial in drug discovery, demonstrating the utility of this compound in the development of novel therapeutic agents. The relevance of furans and thiophenes in drug discovery is well-documented, underscoring the importance of such heterocyclic scaffolds (Sperry & Wright, 2005).

将来の方向性

作用機序

Target of Action

Furan derivatives, which include 2-(furan-2-yl)azetidine, have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza paternò–büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . This reaction could potentially play a role in the interaction of this compound with its targets.

Biochemical Pathways

Furan-containing compounds, including this compound, are known to be involved in a variety of therapeutic applications, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer . These diverse applications suggest that this compound may interact with multiple biochemical pathways.

Pharmacokinetics

Studies have shown that incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties .

Result of Action

Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that this compound may have similar effects.

Action Environment

The synthesis of azetidines, including this compound, involves various structures and degrees of control, suggesting that the action environment could potentially influence the compound’s action .

特性

IUPAC Name |

2-(furan-2-yl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-7(9-5-1)6-3-4-8-6/h1-2,5-6,8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSBCJGVJOJKSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol](/img/structure/B1438119.png)

![2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid](/img/structure/B1438127.png)

![2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438132.png)

![3-[(4-Nitrobenzyl)oxy]pyrrolidine](/img/structure/B1438134.png)